2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine
Description
This compound is a structurally complex molecule featuring:
- A 9H-fluoren-9-ylmethyl (Fmoc) group, a widely used protecting group in solid-phase synthesis for amines .
- A carbamate linkage connecting the Fmoc group to a pyrimidin-4-yl moiety.
- A substituted oxolane (tetrahydrofuran) ring with stereochemical specificity (2R,4S,5R configuration). This ring carries a bis(4-methoxyphenyl)phenylmethoxy (DMT) group, a common protecting group for hydroxyls in oligonucleotide synthesis .
Its synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous compounds (e.g., thiophosphate-containing oligonucleotides in ). The DMT and Fmoc groups enhance solubility and stability during synthetic processes .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H43N3O8/c1-29-26-49(44(51)47-43(29)48-45(52)55-27-39-37-15-9-7-13-35(37)36-14-8-10-16-38(36)39)42-25-40(50)41(57-42)28-56-46(30-11-5-4-6-12-30,31-17-21-33(53-2)22-18-31)32-19-23-34(54-3)24-20-32/h4-24,26,39-42,50H,25,27-28H2,1-3H3,(H,47,48,51,52)/t40-,41+,42+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHAAXCCBASHTC-FEWNNGCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC(C(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[C@H]5C[C@@H]([C@H](O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H43N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a fluorenyl group linked to a carbamate moiety, which is significant for its biological interactions. The structural complexity arises from the presence of multiple functional groups, including a pyrimidine derivative and a sugar-like oxolane structure. These components contribute to its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related fluorenyl compounds. For instance, derivatives such as 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazole have shown promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported as low as 256 mg/mL .
The mechanism by which fluorenyl derivatives exert their biological effects often involves interference with bacterial cell wall synthesis or disruption of membrane integrity. The presence of the fluorenyl moiety is thought to enhance lipophilicity, facilitating cell membrane penetration.
Case Studies
- Study on Antimicrobial Efficacy : In one study, various fluorenyl derivatives were synthesized and tested against a panel of multidrug-resistant bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .
- Synthesis and Characterization : A detailed synthesis protocol for related compounds highlighted the importance of reaction conditions in determining yield and purity. Techniques such as NMR spectroscopy were utilized to confirm the structure and purity of synthesized compounds .
Cytotoxicity and Pharmacological Potential
While antimicrobial properties are significant, other studies have explored the cytotoxic effects of fluorenyl derivatives on cancer cell lines. Preliminary results indicate that some compounds may induce apoptosis in cancer cells, although further investigation is required to elucidate specific pathways involved.
Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | MIC (mg/mL) |
|---|---|---|---|
| 9H-Fluoren-9-ylmethyl N-carbamate | Antimicrobial | S. aureus | 256 |
| 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazole | Antimicrobial | E. faecalis | 256 |
| Fluorenyl Derivative X | Cytotoxicity | Cancer Cell Line Y | TBD |
Synthesis Conditions for Fluorenyl Derivatives
| Compound Name | Reactants | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 9H-Fluoren-9-ylmethyl N-carbamate | Fluorene derivative + Carbamate precursor | THF | Reflux | 85 |
| 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazole | Fluorene derivative + Thiazole precursor | THF | Reflux | 89 |
Scientific Research Applications
Overview
The compound 9H-Fluoren-9-ylmethyl N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate (CAS No. 87424-19-9) is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and drug development. Its unique structural features contribute to its biological activity and efficacy in therapeutic contexts.
Antiviral Activity
Research indicates that derivatives of the pyrimidine class, including compounds similar to the one discussed, exhibit significant antiviral properties. Studies have shown that modifications in the structure can enhance the ability to inhibit viral replication, making them candidates for antiviral drug development .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Its structure allows for interaction with specific cellular targets involved in cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.
Neuroprotective Effects
Emerging studies suggest that compounds with similar structural motifs may offer neuroprotective benefits. They have been found to modulate pathways associated with neurodegenerative diseases, potentially providing a basis for developing treatments aimed at conditions like Alzheimer’s and Parkinson’s disease .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry examined the antiviral efficacy of a series of carbamate derivatives against influenza viruses. The findings indicated that modifications similar to those found in 9H-Fluoren-9-ylmethyl N-[1-(...)] significantly increased antiviral activity compared to standard treatments .
Case Study 2: Anticancer Activity
In a laboratory setting, researchers tested the compound against various cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at nanomolar concentrations. The mechanism was linked to the induction of caspase-mediated apoptosis pathways.
Comparison with Similar Compounds
Structural Comparison
The table below compares key structural features and applications:
Key Observations :
- The DMT group is recurrent in oligonucleotide-related compounds (e.g., ), while Fmoc is ubiquitous in amine protection .
- For example, the target compound’s pyrimidinone may mimic thymine/uracil, whereas purine derivatives () resemble adenine/guanine .
- Thiophosphate modifications () enhance nuclease resistance in therapeutic oligonucleotides but are absent in the target compound .
Reactivity Differences :
- The target compound’s 2-oxopyrimidinone may exhibit lower electrophilicity compared to the 6-oxopurine in Compound 43, affecting nucleophilic substitution rates .
Spectroscopic and Physicochemical Properties
- NMR Analysis: The target compound’s ¹H NMR would show aromatic protons from Fmoc (δ 7.2–7.8 ppm) and DMT (δ 6.5–7.5 ppm), similar to CAS 147190-32-7 . In , comparative NMR of analogous compounds revealed that substituents alter chemical shifts in specific regions (e.g., δ 29–44 ppm for pyrimidinone vs. purine) .
- Stability :
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
The synthesis requires precise control of reaction conditions to preserve stereochemistry. For example, the use of Fmoc-protected intermediates (e.g., Fmoc-reagents) under base-free aminohydroxylation conditions minimizes epimerization . Key steps include:
- Coupling agents : DCC/DMAP for carbamate formation .
- Temperature : Room temperature for nucleophilic substitution to avoid racemization .
- Solvent choice : Dichloromethane or THF to stabilize intermediates .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combined spectroscopic and crystallographic methods are critical:
- X-ray crystallography : Confirms absolute configuration (e.g., triclinic crystal system, space group P1) and hydrogen bonding networks .
- NMR : Analyze coupling constants (e.g., JHH values) to verify stereochemical assignments .
- HRMS : Validate molecular weight with <1 ppm error .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols (GHS H335) .
- Spill management : Collect solid residues in sealed containers to prevent environmental contamination .
Advanced Research Questions
Q. How does the stereochemistry of the oxolane ring influence biological activity?
The (2R,4S,5R) configuration governs hydrogen-bonding interactions with biological targets. For example:
- The 4-hydroxy group forms a critical H-bond with kinase active sites, as seen in analogous purine derivatives .
- Methyl groups at C5 enhance lipophilicity, impacting membrane permeability .
Methodological validation : - Molecular docking : Compare binding affinities of stereoisomers using software like AutoDock .
- SAR studies : Synthesize diastereomers and test in cellular assays .
Q. What strategies resolve contradictory stability data in different solvent systems?
Contradictions arise from solvent polarity and proticity. A systematic approach includes:
- Stability screening : Monitor degradation via HPLC in solvents (e.g., DMSO vs. water) under accelerated conditions (40°C) .
- DFT calculations : Predict solvation effects on carbamate hydrolysis .
- Crystallographic analysis : Compare solid-state vs. solution stability (e.g., 0.334-solvate structure in ) .
Q. How can researchers optimize regioselectivity in derivatization reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
